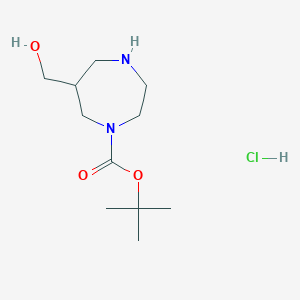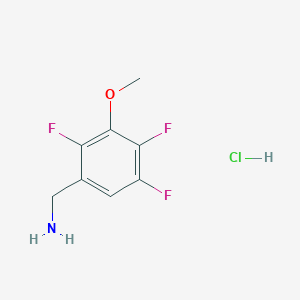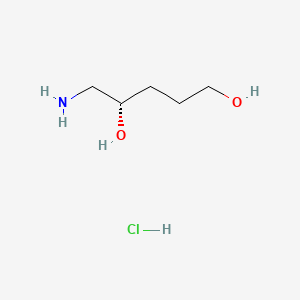
(4S)-5-aminopentane-1,4-diolhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-5-aminopentane-1,4-diolhydrochloride is a chemical compound with significant importance in various scientific fields. It is characterized by its unique structure, which includes an amino group and two hydroxyl groups, making it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-5-aminopentane-1,4-diolhydrochloride typically involves the reduction of corresponding keto compounds or the amination of diol precursors. The reaction conditions often include the use of reducing agents such as sodium borohydride or catalytic hydrogenation. The choice of solvent and temperature can significantly influence the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and high yield. The process may involve the use of automated systems to control reaction parameters precisely, ensuring the reproducibility of the product.
Chemical Reactions Analysis
Types of Reactions
(4S)-5-aminopentane-1,4-diolhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired product, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions include various amines, alcohols, and substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
(4S)-5-aminopentane-1,4-diolhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is used in the study of metabolic pathways and enzyme interactions.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (4S)-5-aminopentane-1,4-diolhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved often include binding to active sites or altering the conformation of the target molecule, leading to changes in its activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4S)-5-aminopentane-1,4-diolhydrochloride include:
- 5-aminopentane-1,4-diol
- 4-aminobutan-1-ol
- 2-amino-1,3-propanediol
Uniqueness
What sets this compound apart is its specific stereochemistry, which can significantly influence its reactivity and interaction with biological molecules. This unique feature makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C5H14ClNO2 |
|---|---|
Molecular Weight |
155.62 g/mol |
IUPAC Name |
(4S)-5-aminopentane-1,4-diol;hydrochloride |
InChI |
InChI=1S/C5H13NO2.ClH/c6-4-5(8)2-1-3-7;/h5,7-8H,1-4,6H2;1H/t5-;/m0./s1 |
InChI Key |
MXAGXJANQDFTPY-JEDNCBNOSA-N |
Isomeric SMILES |
C(C[C@@H](CN)O)CO.Cl |
Canonical SMILES |
C(CC(CN)O)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B13504976.png)
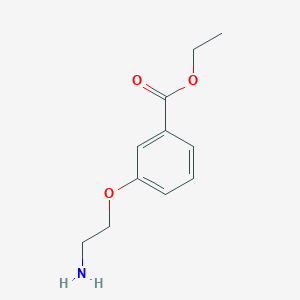
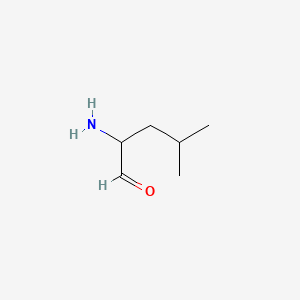
![[(Adamantan-1-yl)methyl]hydrazine dihydrochloride](/img/structure/B13504987.png)
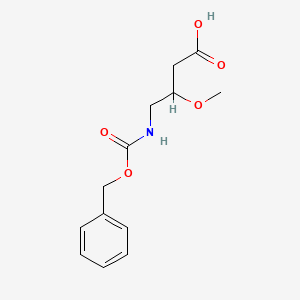
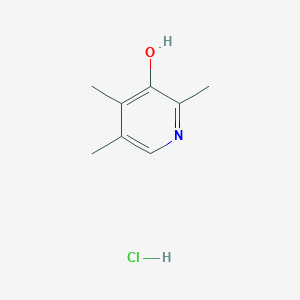
![7-Amino-3-oxabicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B13505004.png)
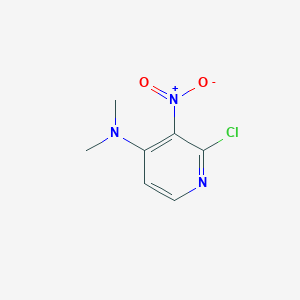

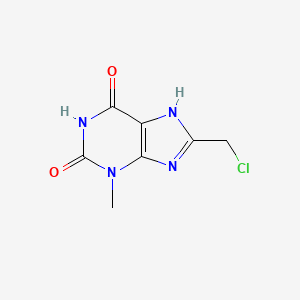
![3-Acetamido-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13505033.png)

